stability and storage of N-chloromethyl piperidine
stability and storage of N-chloromethyl piperidine
An In-depth Technical Guide to the Stability and Storage of N-chloromethyl piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-chloromethyl piperidine is a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. Its utility lies in its ability to act as a piperidinomethylating agent, introducing the piperidinomethyl moiety onto various nucleophilic substrates. This functionality is crucial in the synthesis of a range of biologically active molecules. However, the inherent reactivity of the N-chloromethyl group also renders the compound susceptible to degradation, posing challenges for its long-term storage and consistent use in sensitive applications. This guide provides a comprehensive overview of the chemical stability of N-chloromethyl piperidine, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity and performance in research and development settings.
Physicochemical Properties of N-chloromethyl piperidine
A foundational understanding of the physical and chemical properties of N-chloromethyl piperidine is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| Boiling Point | 156.2 ± 23.0 °C (Predicted) | [2] |
| Density | 1.028 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.01 ± 0.10 (Predicted) | [2] |
| CAS Number | 16158-88-6 | [2] |
Core Stability Profile and Inherent Reactivity
N-chloromethyl piperidine is a haloalkylamine, a class of compounds known for their reactivity.[3] The stability of N-chloromethyl piperidine is largely dictated by the nature of the nitrogen-chloromethyl bond. A key feature influencing its reactivity is the "anomeric effect," which results in a degree of "hidden ionicity."[4] This effect describes the stabilization of the molecule through the interaction of the nitrogen lone pair with the antibonding orbital of the C-Cl bond, giving the N-C bond some double bond character and making the chlorine more susceptible to nucleophilic displacement.
While generally stable under anhydrous and neutral conditions at room temperature, its reactivity makes it prone to degradation under specific environmental conditions.[5] The primary factors that compromise its stability are exposure to moisture, elevated temperatures, and incompatible chemical agents.
Visualizing the Structure of N-chloromethyl piperidine
Caption: Chemical structure of N-chloromethyl piperidine.
Key Factors Influencing Stability and Degradation
Moisture and Hydrolysis
The most significant factor affecting the stability of N-chloromethyl piperidine is moisture. The compound is hygroscopic and will readily react with water.[6] This hydrolysis reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
The primary degradation products are N-hydroxymethyl piperidine and hydrochloric acid. The generation of HCl can further catalyze the degradation of the remaining N-chloromethyl piperidine and can also be corrosive to storage containers and equipment.
Thermal Decomposition
Incompatible Materials
N-chloromethyl piperidine should be stored away from incompatible substances, particularly strong oxidizing agents.[5][6] Reaction with oxidizers can be exothermic and may lead to a rapid and hazardous decomposition of the material.
Recommended Storage and Handling Protocols
To maintain the purity and stability of N-chloromethyl piperidine, strict adherence to proper storage and handling procedures is imperative.
Optimal Storage Conditions
-
Container: Store in a tightly closed container, preferably made of amber glass to protect from light.[8] The container must have a secure seal to prevent the ingress of moisture and air.
-
Atmosphere: For long-term storage or for high-purity applications, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[5] This displaces moisture and oxygen, minimizing degradation.
-
Temperature: The compound should be stored in a cool, dry, and well-ventilated area.[6][9][10] For extended storage, refrigeration at temperatures such as -20°C is advisable, as suggested for similar reactive alkylating agents.[11]
-
Location: Store in a locked-up area accessible only to authorized personnel, away from incompatible materials.[5]
Safe Handling Procedures
-
Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[10]
-
Spills: In case of a spill, clean it up immediately using appropriate procedures and absorbent materials. Avoid generating dust if the material is in solid form.[8]
Experimental Protocol for Stability Assessment
A self-validating system for assessing the stability of N-chloromethyl piperidine is crucial for quality control. The following protocol outlines a method for quantifying its degradation in the presence of moisture.
Objective: To determine the rate of hydrolytic degradation of N-chloromethyl piperidine.
Methodology:
-
Standard Preparation: Prepare a stock solution of N-chloromethyl piperidine of known concentration in a dry, aprotic solvent (e.g., acetonitrile or dioxane).
-
Sample Preparation:
-
Test Sample: In a sealed vial, add a known volume of the stock solution and spike it with a predetermined amount of water.
-
Control Sample: In a separate sealed vial, add the same volume of the stock solution but without adding water.
-
-
Incubation: Store both vials under controlled temperature conditions.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analytical Measurement: Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the remaining N-chloromethyl piperidine and the appearance of its hydrolysis product, N-hydroxymethyl piperidine.
-
Data Analysis: Plot the concentration of N-chloromethyl piperidine as a function of time for both the test and control samples. The rate of degradation can be determined from the slope of the curve for the test sample.
Visualizing the Degradation Pathway and Workflow
Caption: Hydrolysis degradation pathway of N-chloromethyl piperidine.
Caption: Workflow for the experimental assessment of stability.
Conclusion
N-chloromethyl piperidine is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture and storage at cool temperatures, away from incompatible materials. By understanding its inherent reactivity and implementing the rigorous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
- Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. (URL: )
- SAFETY D
- 2-Chloro-5-(chloromethyl)pyridine - Apollo Scientific. (URL: )
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: )
- 3-(Chloromethyl)pyridine hydrochloride - Apollo Scientific. (URL: )
- SAFETY D
- Under what conditions does piperidine decompose? - Blog - Biosynce. (URL: )
- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride)
- 4-Chloromethyl-piperidine SDS, 58013-32-4 Safety D
- Piperidine - SAFETY D
- 4-(chloromethyl)
- 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem. (URL: )
- Effects of a haloalkylamine on responses to and disposition of symp
- Hidden ionicity in N-(chloromethyl)
- N-CHLOROMETHYL PIPERIDINE | 16158-88-6 - ChemicalBook. (URL: )
Sources
- 1. 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-CHLOROMETHYL PIPERIDINE | 16158-88-6 [chemicalbook.com]
- 3. Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biosynce.com [biosynce.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemos.de [chemos.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
